molecular formula C13H26N2 B12089506 N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine

N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine

Cat. No.: B12089506
M. Wt: 210.36 g/mol
InChI Key: FROZWIGFEPQNPG-UHFFFAOYSA-N
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Description

N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine is a structurally distinct amine derivative characterized by a cyclobutanamine core linked to a 3-(2-methylpiperidin-1-yl)propyl chain.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine

InChI

InChI=1S/C13H26N2/c1-12-6-2-3-10-15(12)11-5-9-14-13-7-4-8-13/h12-14H,2-11H2,1H3

InChI Key

FROZWIGFEPQNPG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCNC2CCC2

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target molecule comprises three distinct subunits:

  • Cyclobutanamine : A four-membered cycloalkane ring with an amine group.

  • 3-(2-Methylpiperidin-1-yl)propyl chain : A propyl linker bonded to a 2-methylpiperidine heterocycle.

  • Tertiary amine linkage : Formed by the connection of the cyclobutanamine and propyl-piperidine units.

Retrosynthetic Disconnections

Two primary disconnections are proposed (Figure 1):

  • Alkylation pathway : Cleavage of the C–N bond between the cyclobutanamine and propyl-piperidine groups, suggesting a nucleophilic substitution or alkylation strategy.

  • Reductive amination pathway : Disconnection at the propyl chain’s central carbon, implying condensation of cyclobutanamine with a ketone or aldehyde precursor followed by reduction.

Alkylation-Based Synthesis

Preparation of 3-(2-Methylpiperidin-1-yl)propyl Halides

The alkylation approach requires synthesizing a propyl halide or tosylate intermediate. A representative procedure involves:

  • Synthesis of 3-(2-methylpiperidin-1-yl)propan-1-ol : Achieved via nucleophilic substitution of 2-methylpiperidine with 3-bromopropanol in the presence of a base.

  • Conversion to bromide or tosylate : Treatment with hydrobromic acid (48% HBr) or tosyl chloride (TsCl) yields the corresponding alkylating agent.

Example protocol (adapted from):

  • Reagents : 3-(2-methylpiperidin-1-yl)propan-1-ol (10 mmol), TsCl (12 mmol), pyridine (15 mmol), dichloromethane (30 mL).

  • Procedure : Stir at 0°C for 2 hours, followed by room temperature for 12 hours. Extract with NaHCO₃, dry over MgSO₄, and concentrate.

Alkylation of Cyclobutanamine

The alkylation step couples the propyl-piperidine halide with cyclobutanamine:

  • Conditions : Cyclobutanamine (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 hours.

  • Work-up : Aqueous extraction, drying, and purification via column chromatography (SiO₂, EtOAc/hexane).

Yield : Analogous alkylations report yields of 50–70%.

Reductive Amination Approach

Synthesis of 3-(2-Methylpiperidin-1-yl)propanal

The aldehyde precursor is generated via oxidation of 3-(2-methylpiperidin-1-yl)propan-1-ol:

  • Oxidation method : Swern oxidation (oxalyl chloride, DMSO, triethylamine) or TEMPO/NaOCl system.

Condensation and Reduction

Cyclobutanamine reacts with the aldehyde under reductive conditions:

  • Reagents : Cyclobutanamine (1 eq), 3-(2-methylpiperidin-1-yl)propanal (1 eq), NaBH₃CN (1.5 eq), MeOH, rt, 6 hours.

  • Purification : Acid-base extraction, followed by recrystallization from ethanol/water.

Yield : Comparable reductive aminations achieve 60–75% yields.

Stepwise Assembly via Intermediate Amines

Synthesis of N-(3-Chloropropyl)cyclobutanamine

  • Propyl chloride formation : React cyclobutanamine with 1-bromo-3-chloropropane in the presence of K₂CO₃.

  • Piperidine coupling : Substitute chloride with 2-methylpiperidine using NaH in DMF at 60°C.

Key data :

StepReagentsConditionsYield (%)
Chloride formation1-Bromo-3-chloropropaneK₂CO₃, DMF, 12h65
Piperidine coupling2-MethylpiperidineNaH, DMF, 60°C58

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Alkylation : Higher scalability but moderate yields due to competing elimination.

  • Reductive amination : Superior atom economy but requires stable aldehyde intermediates.

  • Stepwise assembly : Flexible but involves multiple purification steps.

Byproduct Formation

  • Alkylation routes may generate quaternary ammonium salts, necessitating rigorous aqueous work-ups.

  • Reductive amination produces minimal byproducts if stoichiometry is controlled.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Effective for separating tertiary amines using EtOAc/MeOH gradients.

  • HPLC : Utilized for analytical purity checks (e.g., 95.9% purity achieved in analogous compounds).

Spectroscopic Data

  • ¹H NMR : Expected signals include δ 1.2–1.6 (cyclobutane CH₂), 2.3–2.7 (piperidine CH₂), and 2.9–3.1 (N–CH₂).

  • MS (ESI+) : m/z 211.2 [M+H]⁺.

Industrial-Scale Considerations

Solvent Selection

  • Alkylation : DMF or acetonitrile for polar aprotic conditions.

  • Reductive amination : Methanol or ethanol for borohydride compatibility.

Cost Optimization

  • Catalyst recycling : Rhodium or palladium catalysts (if used) require recovery systems.

  • Waste reduction : Aqueous work-ups and solvent recovery minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine is being investigated for its potential as a therapeutic agent. Its structural features suggest it may act as an agonist or antagonist at specific receptors, which could modulate cellular signaling pathways. Research has indicated possible interactions with histamine H₃ receptors, which are implicated in cognitive processes, neurological functions, and metabolic regulation .

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological studies. Preliminary investigations focus on its effects on neuronal signaling and potential applications in treating neurological disorders. Understanding its binding affinity and efficacy at various biological targets is crucial for assessing its therapeutic potential.

Biological Studies

Studies have been conducted to elucidate the compound's effects on cellular processes, including proliferation and apoptosis in cancer cell lines. For instance, combining this compound with other agents has shown promise in enhancing therapeutic efficacy against resistant cancer types .

Case Study 1: Interaction with H₃ Receptors

Research has demonstrated that this compound exhibits activity at histamine H₃ receptors, which are involved in regulating neurotransmitter release and cognitive functions. Studies indicate that compounds targeting these receptors can potentially treat cognitive deficits associated with various neurological disorders .

Case Study 2: Cancer Therapeutics

In vitro studies have shown that this compound can enhance the effects of established chemotherapeutic agents in resistant cancer cell lines. This suggests its potential role as an adjunct therapy in oncology .

Mechanism of Action

The mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Piperidine vs. Piperazine Derivatives
  • N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine features a piperidine ring (one nitrogen atom), whereas compounds like N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides () incorporate a piperazine ring (two nitrogen atoms).
  • Impact on Bioactivity: Piperazinyl derivatives (e.g., compounds 1c and 2c in ) exhibit superior antimalarial activity (IC₅₀ values of 175–220 nM) compared to non-piperazinyl analogs, suggesting that additional nitrogen atoms enhance target binding or solubility . The methylpiperidine group in the target compound may confer distinct pharmacokinetic properties, such as altered lipophilicity or metabolic stability.
Cyclobutanamine vs. Benzamide/Ursolamide Cores
  • The cyclobutanamine core in the target compound contrasts with the benzamide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and the ursolamide backbone in .
  • Functional Implications : The cyclobutane ring’s strain may enhance binding affinity to rigid enzyme pockets, while benzamide derivatives () are tailored for metal-catalyzed C–H functionalization due to their N,O-bidentate directing groups .

Data Table: Key Properties of Structural Analogs

Compound Name Core Structure Nitrogen Heterocycle Notable Activity/Application IC₅₀ (if applicable) Reference
This compound Cyclobutanamine Piperidine Hypothetical CNS modulation N/A N/A
N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamide (1c) Ursolamide Piperazine Antimalarial 220 nM
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide None Metal-catalyzed C–H functionalization N/A

Biological Activity

N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine is a chemical compound with significant potential in medicinal chemistry and neuropharmacology due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₂₆N₂. Its structure includes a cyclobutanamine core linked to a 2-methylpiperidine moiety via a propyl chain. This configuration contributes to its reactivity and interactions within biological systems, particularly through its amine functional group, which is crucial for binding interactions with various receptors and enzymes.

Research indicates that this compound may modulate the activity of specific receptors or enzymes, influencing cellular signaling pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an agonist or antagonist at certain receptor sites.

Potential Biological Targets

The compound's interactions with various biological targets are critical for understanding its pharmacological profile. Notably, it may interact with:

  • Neurotransmitter receptors : Potential modulation of serotonin (5-HT) receptors could link it to effects on mood and anxiety disorders.
  • Enzymatic pathways : Inhibition or activation of specific enzymes may lead to various therapeutic effects, including anti-inflammatory or neuroprotective actions.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes. For instance, it has been shown to affect cell viability and proliferation in various cancer cell lines, indicating potential anti-cancer properties .

Case Studies

  • Neuropharmacological Applications :
    • A study focused on the compound's ability to interact with serotonin receptors highlighted its potential as an anxiolytic agent. The results indicated that it could reduce anxiety-like behaviors in rodent models, suggesting a possible therapeutic application in treating anxiety disorders .
  • Cancer Research :
    • Investigations into the compound's effects on glioma cells showed that it could inhibit cell proliferation and induce apoptosis through multiple mechanisms, including the activation of apoptotic pathways and inhibition of survival signals such as AKT and mTOR .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
3-(2-Methylpiperidin-1-yl)propan-1-amineC₉H₂₀N₂Simpler amine structure without cyclobutane
CyclobutylamineC₄H₉NBasic cycloalkane amine; different functional group
N-Ethyl-N-(oxetan-3-yl)piperidin-4-amineC₁₁H₁₅N₂OContains oxetane; different cyclic structure

The structural complexity of this compound may confer distinct pharmacological properties not found in simpler compounds, enhancing its interaction with biological targets.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., amide bond formation) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures ≥95% purity .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, cyclobutane protons appear as a multiplet at δ 2.5–3.0 ppm, while piperidine methyl groups resonate at δ 1.0–1.2 ppm .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H⁺]⁺ ion) validates molecular formula .

Q. Resolving contradictions :

  • Differential scanning calorimetry (DSC) : Distinguishes polymorphic forms if melting points vary across studies .
  • X-ray crystallography : Resolves stereochemical ambiguities by providing 3D atomic coordinates .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Answer:
Methodology :

Derivatization : Modify the cyclobutane ring (e.g., fluorination) or piperidine substituents (e.g., alkyl/aryl groups) .

Biological assays :

  • Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., butyrylcholinesterase) via spectrophotometric assays .
  • Receptor binding : Use radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors) .

Q. Data analysis :

  • QSAR modeling : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with bioactivity .

Advanced: How can conflicting data on the compound’s stability under varying pH conditions be systematically addressed?

Answer:
Experimental design :

Forced degradation studies :

  • Expose the compound to buffers at pH 1–13 (37°C, 24–72 hrs) and monitor degradation via HPLC .

Kinetic analysis :

  • Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations .

Q. Mitigation strategies :

  • Lyophilization : Stabilize acid-sensitive derivatives by removing water .
  • Protective groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines .

Advanced: What strategies are effective in elucidating the compound’s mechanism of action in enzyme inhibition?

Answer:
Methodology :

Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., human butyrylcholinesterase) to identify binding interactions (e.g., hydrogen bonds with catalytic triad residues) .

Molecular dynamics (MD) simulations : Model ligand-receptor dynamics over 100-ns trajectories to assess stability of binding poses .

Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. Data interpretation :

  • Mutagenesis : Validate predicted interactions by testing inhibition against enzyme mutants (e.g., Ser198Ala in butyrylcholinesterase) .

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